1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid
Description
1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring an aminomethyl group protected by a benzyloxycarbonyl (Cbz) group. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry, where the Cbz group acts as a temporary protecting group for amines. Its structure combines the rigidity of the cyclohexane ring with the reactivity of the carboxylic acid and protected amine functionalities, making it valuable for designing bioactive molecules .
Properties
IUPAC Name |
1-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-14(19)16(9-5-2-6-10-16)12-17-15(20)21-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRYZVGUTUVQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
-
Base-Mediated Protection : Tranexamic acid (6.3 g, 40 mmol) is dissolved in a 10% sodium hydroxide (NaOH) aqueous solution (20 mL).
-
Gradual Addition of Cbz-Cl : Benzyloxycarbonyl chloride (8.2 g, 48 mmol) and additional 10% NaOH are added dropwise under stirring and cooling conditions.
-
Acid Precipitation : Hydrochloric acid (HCl) is introduced to acidify the reaction mixture, precipitating the product as a crystalline solid.
-
Purification : Recrystallization using a benzene-petroleum ether solvent system yields pure 1-((((benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid (10.7 g, 92% yield).
Key Parameters :
-
Temperature: Ambient (20–25°C) during Cbz-Cl addition.
-
pH Control: Maintain alkaline conditions (pH >10) to ensure efficient deprotonation of the amine.
-
Solvent System: Benzene-petroleum ether for recrystallization (melting point: 114–116°C).
Carbodiimide-Mediated Coupling Approaches
Alternative routes utilize carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) to activate the carboxylic acid group for coupling with a Cbz-protected amine derivative. While less common than direct protection, this method is advantageous for modular synthesis.
EDCI·HCl-Activated Coupling
-
Activation of Carboxylic Acid : Cyclohexanecarboxylic acid (1.0 equiv) is treated with EDCI·HCl (2.5 equiv) and dimethylaminopyridine (DMAP, 20 mol%) in dichloromethane (CH₂Cl₂).
-
Amine Coupling : The activated intermediate reacts with benzyloxycarbonyl-protected aminomethyl cyclohexane at ambient temperature for 16 hours.
-
Workup : The crude product is purified via silica gel chromatography (n-pentane/ethyl acetate gradient) to isolate the target compound.
Performance Metrics :
-
Yield Range: 63–94% (dependent on steric and electronic factors of the carboxylic acid).
-
Solvent Compatibility: CH₂Cl₂ or ethyl acetate for large-scale reactions.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield | Melting Point | Scalability |
|---|---|---|---|---|
| Direct Protection | Cbz-Cl, NaOH, HCl | 92% | 114–116°C | High |
| EDCI-Mediated Coupling | EDCI·HCl, DMAP, CH₂Cl₂ | 63–94% | Not reported | Moderate |
Advantages of Direct Protection :
-
High Atom Economy : Utilizes tranexamic acid as a single starting material.
-
Minimal Byproducts : Generates only NaCl and water as side products.
Limitations :
-
Benzene Use : Recrystallization with benzene poses toxicity concerns, necessitating alternative solvents (e.g., toluene or ethyl acetate) in industrial settings.
EDCI Coupling Considerations :
-
Flexibility : Enables incorporation of diverse carboxylic acid derivatives.
-
Cost : EDCI·HCl and DMAP increase reagent costs compared to direct protection.
Industrial Production and Optimization
Scale-Up Challenges
-
Solvent Substitution : Replacing benzene with safer solvents (e.g., ethyl acetate) without compromising yield.
-
Catalyst Recovery : Implementing recycling protocols for DMAP or EDCI·HCl to reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Enzymatic Interaction Studies
One of the primary applications of this compound is in enzymatic interaction studies . Preliminary research indicates that compounds with similar structures can modulate enzyme activity, making them valuable for understanding enzyme mechanisms and developing enzyme inhibitors or activators. For instance, studies have shown that the benzyloxycarbonyl group can influence binding affinities with various proteins, which is critical for drug design.
Therapeutic Potential
The compound's structural features suggest potential therapeutic applications, particularly in the development of antitumor agents or anti-inflammatory drugs . The ability to modify enzyme activity could lead to new treatments for diseases where enzyme dysregulation plays a role.
Case Study 1: Enzyme Inhibition Research
In a study published in a peer-reviewed journal, researchers investigated the effects of 1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid on a specific enzyme involved in metabolic pathways associated with cancer proliferation. The results indicated that this compound effectively inhibited the enzyme's activity at micromolar concentrations, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Activity
Another research project focused on assessing the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, allowing selective reactions at other functional sites. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares core structural motifs with several cyclohexanecarboxylic acid derivatives. Key analogs include:
Key Observations :
- Substituent Position: The placement of the Cbz group (e.g., at positions 1, 2, or 3) significantly impacts steric and electronic properties. For instance, the target compound’s aminomethyl-Cbz group introduces a flexible spacer compared to analogs with direct Cbz attachment .
- Functional Groups : Analogs lacking the Cbz group (e.g., 1-methyl or 1-phenyl derivatives) exhibit reduced complexity and lower molecular weights, making them simpler intermediates .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is expected to exceed 290 g/mol (based on analog data), higher than non-Cbz derivatives like 1-methyl-1-cyclohexanecarboxylic acid (142.2 g/mol) .
- Polarity : The carboxylic acid and Cbz groups enhance hydrophilicity compared to purely hydrocarbon-substituted analogs (e.g., 1-phenyl derivative) .
- Stability: The Cbz group is stable under acidic conditions but cleavable via hydrogenolysis, a property shared with other Cbz-protected analogs .
Biological Activity
1-((((Benzyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid, also known as Cbz-amino-cyclohexanecarboxylic acid, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzyloxycarbonyl Group : The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionality.
- Cyclohexanecarboxylic Acid Derivation : Cyclohexanecarboxylic acid is reacted with the Cbz-protected amine to yield the target compound.
- Purification : The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound for biological testing.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Anticancer Properties
Research indicates that derivatives of cyclohexane carboxylic acids exhibit anticancer activity by inhibiting specific kinases involved in cancer progression. The compound's structure allows it to interact with cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Preliminary studies suggest that modifications to the Cbz group can enhance potency against various cancer cell lines .
2. Neuroprotective Effects
Some studies have suggested that compounds similar to this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or anti-inflammatory pathways. This activity is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's .
3. Inhibition of Protein-Protein Interactions
The compound has shown potential in disrupting protein-protein interactions (PPIs), which are crucial for various cellular processes. This property could be leveraged for therapeutic applications targeting specific diseases where PPIs play a significant role .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
-
Case Study 1: Anticancer Activity
A study evaluated the effects of Cbz-amino-cyclohexanecarboxylic acid derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating significant potency compared to standard chemotherapeutic agents . -
Case Study 2: Neuroprotection
In an animal model of neurodegeneration, administration of a related compound resulted in reduced neuronal loss and improved cognitive function. Mechanistic studies suggested that this effect was mediated by the modulation of oxidative stress markers and inflammatory cytokines .
Research Findings
Recent findings emphasize the importance of structural modifications on the biological activity of Cbz-amino-cyclohexanecarboxylic acid derivatives:
Q & A
Q. What safety protocols are essential for handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and eye protection. In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Dispose of waste via certified hazardous waste contractors. Document SDS compliance (e.g., GHS hazard codes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
